![molecular formula C11H11F2NO4 B12965377 Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This step involves the reaction of a suitable precursor with reagents such as sodium hydride and 1,2-dibromoethane to form the benzo[d][1,3]dioxole ring.
Introduction of the difluoro substituents: The difluoro groups are introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amino acid coupling: The amino acid moiety is coupled to the benzo[d][1,3]dioxole ring using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Methyl ester formation: The final step involves the esterification of the carboxylic acid group using methanol and hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The difluorobenzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
Uniqueness
Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety is particularly noteworthy for its ability to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H11F2NO4 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)4-6-2-3-8-9(5-6)18-11(12,13)17-8/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1 |
Clave InChI |
FIQBACDMZVYWGN-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC2=C(C=C1)OC(O2)(F)F)N |
SMILES canónico |
COC(=O)C(CC1=CC2=C(C=C1)OC(O2)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


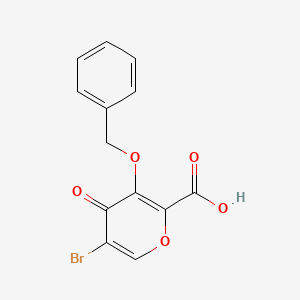

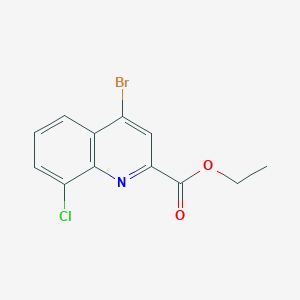
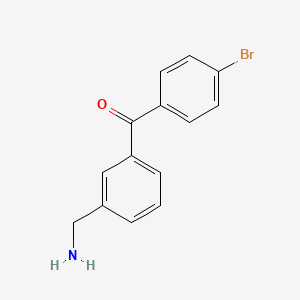



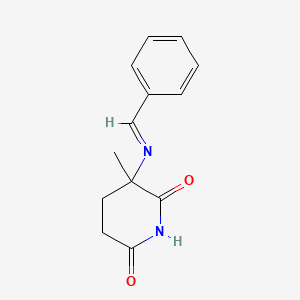


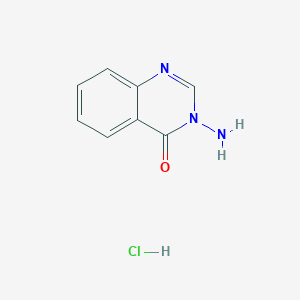


![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
